molecular formula C31H33N5O B12132370 1-[2-(Naphthalen-1-yloxy)ethyl]-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine

1-[2-(Naphthalen-1-yloxy)ethyl]-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine

Cat. No.: B12132370
M. Wt: 491.6 g/mol
InChI Key: BLILSZZYGYGYDM-UHFFFAOYSA-N
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Description

1-[2-(Naphthalen-1-yloxy)ethyl]-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of naphthalene, pyrazolo[1,5-a]pyrimidine, and piperazine moieties, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Naphthalen-1-yloxy)ethyl]-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-1-yloxyethyl intermediate, followed by the formation of the pyrazolo[1,5-a]pyrimidine core. The final step involves the coupling of these intermediates with piperazine under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Naphthalen-1-yloxy)ethyl]-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[2-(Naphthalen-1-yloxy)ethyl]-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Naphthalen-1-yloxy)ethyl]-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Naphthalen-1-yloxy)ethyl]-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine: shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives and piperazine-containing compounds.

Uniqueness

The unique combination of naphthalene, pyrazolo[1,5-a]pyrimidine, and piperazine moieties in this compound distinguishes it from other similar molecules. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C31H33N5O

Molecular Weight

491.6 g/mol

IUPAC Name

7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C31H33N5O/c1-23(2)28-21-30(36-31(33-28)27(22-32-36)25-9-4-3-5-10-25)35-17-15-34(16-18-35)19-20-37-29-14-8-12-24-11-6-7-13-26(24)29/h3-14,21-23H,15-20H2,1-2H3

InChI Key

BLILSZZYGYGYDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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